molecular formula C19H27N5 B11287665 11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B11287665
M. Wt: 325.5 g/mol
InChI Key: JZXJFRAXXCUROG-UHFFFAOYSA-N
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Description

11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a synthetic tricyclic compound of significant interest in medicinal chemistry and early-stage pharmacological research. This complex structure is provided at a high level of purity to meet the stringent requirements of investigative studies. Compounds with this intricate polyaza-tricyclic scaffold are frequently explored as potential inhibitors in oncology and other therapeutic areas, targeting specific protein classes such as kinases and other ATP-binding proteins involved in critical cellular processes like the cell cycle . The structural core of this reagent, as seen in closely related analogues, suggests potential as a key intermediate or a tool compound for researchers studying enzyme kinetics, structure-activity relationships (SAR), and mechanisms of signal transduction inhibition . The specific mechanism of action for this exact molecule is a subject of ongoing research, and investigators are encouraged to consult the current scientific literature for the latest findings. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C19H27N5

Molecular Weight

325.5 g/mol

IUPAC Name

11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

InChI

InChI=1S/C19H27N5/c1-6-7-15-11-16(20-9-8-12(2)3)24-19(22-15)17-13(4)10-14(5)21-18(17)23-24/h10-12,20H,6-9H2,1-5H3

InChI Key

JZXJFRAXXCUROG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. One common approach is the condensation of acetoacetic acid derivatives with aromatic aldehydes and amines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Tricyclic Amines (Antidepressants)

The compound shares a tricyclic core with classical antidepressants but differs in nitrogen distribution and substituents.

Compound Molecular Formula Nitrogen Positions Substituents Reported Bioactivity
Target Compound C₁₉H₂₇N₅ 3,7,8,10 4-propyl, N-(3-methylbutyl) Not reported (structural analogy only)
Nortriptyline Hydrochloride C₁₉H₂₂ClN 1 (in azulene-like core) Methyl, propylamine chain Antidepressant, analgesic, sedative
Protriptyline Hydrochloride C₁₉H₂₂ClN 1 (in azulene-like core) Methyl, propylamine chain Antidepressant, anti-migraine
Trimipramine C₂₀H₂₆N₂ 1 (in azulene-like core) Dimethylamine, methylpropyl Antidepressant, antihistaminic

Key Differences :

  • Nitrogen Content : The target compound has four nitrogen atoms in the tricyclic system, whereas classical tricyclic antidepressants typically feature one nitrogen. This may enhance hydrogen-bonding capacity or alter receptor specificity .

Comparison with Azulenylmethyleneimine Derivatives

describes N-substituted azulenylmethyleneimines, which share amine functionalities but lack the tetrazatricyclo framework.

Compound Synthesis Yield Melting Point Substituent
Target Compound Not reported Not reported N-(3-methylbutyl), 4-propyl
N-tert-Butyl-2-azulenylmethyleneimine 99% 41–42°C N-tert-butyl
N-Isopropyl-2-azulenylmethyleneimine 98% 53–54°C N-isopropyl

Key Insights :

  • Synthetic Efficiency : The azulenylmethyleneimines in are synthesized with >95% yields via condensation reactions, suggesting that similar methods (e.g., amine-aldehyde coupling) could apply to the target compound .
  • Physical Properties : The absence of melting point data for the target compound limits direct comparisons, but its larger molecular weight (C₁₉H₂₇N₅ vs. C₁₅H₁₉N in azulenyl derivatives) may result in higher thermal stability .

Comparison with Tetraazatricyclo Analogues

describes a tetraazatricyclo compound with a sulfonyl group, highlighting structural parallels:

Compound Molecular Formula Nitrogen Atoms Key Functional Groups
Target Compound C₁₉H₂₇N₅ 4 N-(3-methylbutyl), propyl
N-(3,4-dimethoxyphenyl)-... C₂₂H₁₉N₅O₄S₂ 5 Benzenesulfonyl, methoxy

Structural Notes:

  • Both compounds feature nitrogen-rich tricyclic cores, but the target compound lacks sulfonyl and methoxy groups, which are critical for solubility and electronic effects in ’s analogue .

Computational and Bioactivity Insights

  • Molecular Similarity: Tanimoto and Dice indices () could quantify structural overlap between the target compound and known tricyclics. For example, its tetrazatricyclo core may yield moderate similarity (cosine score ~0.6–0.8) with Nortriptyline’s tricyclic system .
  • Bioactivity Clustering : suggests that compounds with structural similarities often share bioactivity profiles. The target compound’s rigid core and amine substituent may align with CNS-targeting mechanisms observed in tricyclic antidepressants .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can experimental design optimize yield?

The synthesis of polycyclic amines like this compound typically involves multi-step reactions, including cyclocondensation, alkylation, and functional group protection. To optimize yield, employ statistical experimental design (e.g., factorial design or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical variables affecting regioselectivity in heterocyclic systems . Reaction conditions for analogous tricyclic amines suggest using inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .

Q. How should researchers validate the structural identity of this compound?

Combine spectroscopic and crystallographic methods:

  • X-ray crystallography resolves the 3D conformation of the tricyclic core and substituent orientations. For related tetrazatricyclo compounds, mean C–C bond deviations of 0.005 Å and R-factors <0.05 ensure accuracy .
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₈H₂₈N₆), while ¹H/¹³C NMR identifies methyl and propyl substituents. Compare spectral data with PubChem entries for structurally similar compounds (e.g., DTXSID00663432 for tetrazatetracyclo analogs) .

Intermediate Research Questions

Q. What computational tools are suitable for modeling its reactivity in catalytic systems?

Use quantum chemical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack. For example, ICReDD’s reaction path search methods combine density functional theory (DFT) with experimental data to simulate reaction mechanisms, reducing trial-and-error approaches by 40–60% . COMSOL Multiphysics can model diffusion kinetics in heterogeneous catalysis, optimizing parameters like pore size in supported catalysts .

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

Cross-validate assays using orthogonal methods:

  • In vitro binding assays (e.g., surface plasmon resonance) quantify target affinity, while cellular viability assays (e.g., MTT) assess cytotoxicity.
  • For inconsistent results, apply multivariate analysis (e.g., PCA) to isolate variables like solvent effects or impurity profiles. For example, discrepancies in cyclic peptide bioactivity were traced to residual DMSO altering membrane permeability .

Advanced Research Questions

Q. How can AI-driven platforms enhance the discovery of derivatives with improved pharmacokinetics?

Integrate generative adversarial networks (GANs) trained on PubChem/ChEMBL datasets to propose derivatives with optimized logP and solubility. Tools like AlphaFold2 predict protein-ligand interactions, while COMSOL’s AI module simulates absorption kinetics in physiological fluids . For validation, use microfluidic organ-on-a-chip systems to mimic hepatic metabolism and blood-brain barrier penetration .

Q. What strategies minimize racemization during functionalization of the tricyclic core?

  • Chiral auxiliaries : Temporarily install tert-butylsulfinyl groups to stabilize stereocenters during alkylation .
  • Low-temperature kinetics : Perform reactions at –78°C in THF to suppress epimerization.
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect enantiomeric shifts during synthesis .

Q. How do environmental factors (pH, ionic strength) influence its stability in aqueous solutions?

Design accelerated stability studies using DOE:

  • Vary pH (2–12), ionic strength (0.1–1.0 M NaCl), and temperature (25–60°C).
  • Monitor degradation via UPLC-MS and kinetic modeling (e.g., Arrhenius plots). For related bicyclic amines, degradation half-lives decreased by 50% at pH <3 due to protonation-induced ring strain .

Methodological Innovations

Q. Can green chemistry principles be applied to its large-scale synthesis?

Adopt solvent-free mechanochemical methods (e.g., ball milling) for cyclization steps, reducing waste by 70% compared to traditional reflux . For purification, use membrane technologies (e.g., nanofiltration) to recover catalysts and unreacted precursors, aligning with CRDC subclass RDF2050104 .

Q. What interdisciplinary approaches address challenges in its application to drug discovery?

  • Chemical biology : Use photoaffinity labeling to map target engagement in live cells .
  • Materials science : Embed the compound into metal-organic frameworks (MOFs) for controlled release .
  • Data science : Apply natural language processing (NLP) to mine patents and journals for unreported analogs .

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